molecular formula C8H9N3 B15110623 2-(3-Aminopyridin-2-yl)propanenitrile

2-(3-Aminopyridin-2-yl)propanenitrile

Cat. No.: B15110623
M. Wt: 147.18 g/mol
InChI Key: PMHILHXVTQRWAK-UHFFFAOYSA-N
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Description

2-(3-Aminopyridin-2-yl)propanenitrile is an organic compound with the molecular formula C8H9N3 It is a derivative of pyridine, featuring an amino group at the 3-position and a nitrile group at the 2-position of the propanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyridin-2-yl)propanenitrile typically involves the reaction of 3-aminopyridine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the amino group to the acrylonitrile. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyridin-2-yl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-(3-Aminopyridin-2-yl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminopyridin-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: Lacks the nitrile group, making it less versatile in certain chemical reactions.

    3-Aminopyridine: Similar structure but without the propanenitrile chain, affecting its reactivity and applications.

    2-(3-Aminopyridin-2-yl)ethanol: Contains a hydroxyl group instead of a nitrile group, leading to different chemical properties.

Uniqueness

2-(3-Aminopyridin-2-yl)propanenitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-(3-aminopyridin-2-yl)propanenitrile

InChI

InChI=1S/C8H9N3/c1-6(5-9)8-7(10)3-2-4-11-8/h2-4,6H,10H2,1H3

InChI Key

PMHILHXVTQRWAK-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=C(C=CC=N1)N

Origin of Product

United States

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